molecular formula C17H27N3O6 B8073960 N(|A), N-(im)-Di-Boc-L-histidine methyl ester

N(|A), N-(im)-Di-Boc-L-histidine methyl ester

Cat. No.: B8073960
M. Wt: 369.4 g/mol
InChI Key: QWGYLUPSTHGNNW-LBPRGKRZSA-N
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Description

N(|A), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of L-histidine, an essential amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester functional group. The Boc groups are commonly used in organic synthesis to protect amine functionalities, while the methyl ester group is often used to protect carboxylic acids. This compound is particularly useful in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(|A), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxyl groups of L-histidine. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of L-histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction forms the Boc-protected amino group.

    Protection of the Carboxyl Group: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Protection of the Imidazole Ring: The imidazole ring of histidine can also be protected using Boc2O under similar conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N(|A), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the free carboxylic acid.

    Substitution Reactions: The protected amino and imidazole groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Ester Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Deprotected Amine: L-histidine with free amino and carboxyl groups

    Hydrolyzed Ester: L-histidine with a free carboxyl group

    Substituted Derivatives: Various substituted histidine derivatives depending on the electrophile used

Scientific Research Applications

N(|A), N-(im)-Di-Boc-L-histidine methyl ester has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.

    Medicinal Chemistry: It serves as a precursor for the synthesis of histidine-containing drugs and bioactive molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N(|A), N-(im)-Di-Boc-L-histidine methyl ester primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical processes. The imidazole ring of histidine can act as a nucleophile or base in enzymatic reactions, playing a crucial role in catalysis and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-histidine: Similar to N(|A), N-(im)-Di-Boc-L-histidine methyl ester but lacks the methyl ester group.

    N-Boc-L-histidine methyl ester: Similar but with only one Boc group.

    L-histidine methyl ester: Lacks the Boc protecting groups.

Uniqueness

This compound is unique due to the presence of both Boc protecting groups and the methyl ester group. This combination provides enhanced stability and versatility in synthetic applications, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

tert-butyl 5-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-18-10-20(11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGYLUPSTHGNNW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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